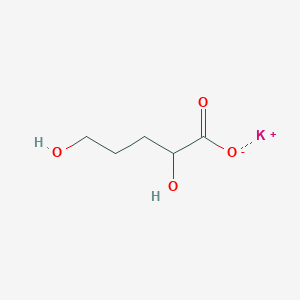
Potassium 2,5-dihydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,5-dihydroxypentanoate is an organic compound with the molecular formula C₅H₉KO₄ It is a potassium salt of 2,5-dihydroxypentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,5-dihydroxypentanoate can be synthesized through the neutralization of 2,5-dihydroxypentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction can be represented as follows:
C5H9O4H+KOH→C5H9KO4+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale neutralization reactions. The process is optimized for high yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,5-dihydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Products may include 2,5-diketopentanoate or 2,5-dicarboxypentanoate.
Reduction: Products may include 2,5-dihydroxypentanol.
Substitution: Products depend on the substituent introduced, such as 2,5-dichloropentanoate.
Scientific Research Applications
Potassium 2,5-dihydroxypentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 2,5-dihydroxypentanoate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, potentially affecting their activity. The potassium ion can also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,5-dihydroxypentanoate
- Calcium 2,5-dihydroxypentanoate
- Magnesium 2,5-dihydroxypentanoate
Uniqueness
Potassium 2,5-dihydroxypentanoate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its sodium, calcium, and magnesium counterparts, the potassium salt may exhibit different physical and chemical properties, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
potassium;2,5-dihydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4.K/c6-3-1-2-4(7)5(8)9;/h4,6-7H,1-3H2,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPWLOQOIOZGG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)[O-])O)CO.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














